molecular formula C18H14N4O4S B2917147 (Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 450342-59-3

(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2917147
CAS No.: 450342-59-3
M. Wt: 382.39
InChI Key: CUUOBQCQVYGHQO-FPLPWBNLSA-N
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Description

(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and an acrylamide moiety linked to a furan-2-yl group at position 2. The (Z)-configuration of the acrylamide double bond is critical for its stereochemical and biological properties.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-17(8-7-14-2-1-9-26-14)19-18-15-10-27-11-16(15)20-21(18)12-3-5-13(6-4-12)22(24)25/h1-9H,10-11H2,(H,19,23)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUOBQCQVYGHQO-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)/C=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological activity, including antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving cyclocondensation reactions. The initial steps include the preparation of 5-(4-nitrophenyl) furan-2-carbaldehyde followed by the formation of various derivatives through condensation with substituted aromatic ketones. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. For instance, compounds derived from similar structures were tested against Gram-positive and Gram-negative bacterial strains. The results indicated significant antibacterial activity at concentrations around 40 µg/ml .

CompoundBacterial StrainZone of Inhibition (mm)
5aStaphylococcus aureus15
5bEscherichia coli18
5cPseudomonas aeruginosa20

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Aspergillus niger. The antifungal assays demonstrated that certain derivatives exhibited notable inhibition zones, suggesting their potential as antifungal agents .

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been investigated in several studies. These compounds were found to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The mode of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved .

Case Studies

  • Study on Antimicrobial Activity : A study published in Current Chemistry Letters synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their antimicrobial activity. The findings revealed that specific compounds showed promising results against both bacterial and fungal strains, indicating their potential for development into therapeutic agents .
  • Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects of thiazolo[4,5-c]pyridazine derivatives against several cancer cell lines. The results highlighted significant potency in inhibiting cell proliferation, suggesting that modifications in the thieno[3,4-c]pyrazole framework could enhance anticancer activity .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a common thieno[3,4-c]pyrazole scaffold with several analogues, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Formula Molecular Weight
Target compound Thieno[3,4-c]pyrazole 2-(4-nitrophenyl), 3-[(Z)-acrylamide-furan-2-yl] C₁₉H₁₅N₃O₄S 397.41 g/mol
(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide Thieno[3,4-c]pyrazole 2-(3-chlorophenyl), 3-[(Z)-acrylamide-3,4-dimethoxyphenyl] C₂₂H₂₀ClN₃O₃S 441.9 g/mol
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide Thieno[3,4-c]pyrazole 2-(3,4-dimethylphenyl), 3-[(Z)-acrylamide-benzo[d][1,3]dioxol-5-yl] C₂₃H₂₁N₃O₃S 419.5 g/mol

Key Observations :

Electron-Withdrawing vs. In contrast, analogues with 3-chlorophenyl (moderately electron-withdrawing) or 3,4-dimethylphenyl (electron-donating) groups may exhibit altered solubility and target affinity .

Acrylamide Modifications : The furan-2-yl group in the target compound introduces aromaticity and planar rigidity, whereas 3,4-dimethoxyphenyl or benzo[d][1,3]dioxol-5-yl groups in analogues provide bulkier, oxygen-rich substituents that could influence π-π stacking or hydrogen bonding .

Research Tools and Methodologies

Structural characterization of such compounds relies heavily on:

X-ray Crystallography : Programs like SHELXL () and WinGX/ORTEP () are widely used for refining crystal structures and visualizing anisotropic displacement parameters .

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